molecular formula C12H17N3O4S B13311329 N-(1-Amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide

N-(1-Amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B13311329
M. Wt: 299.35 g/mol
InChI Key: OGLIBIKTAPZFKH-UHFFFAOYSA-N
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Description

N-(1-Amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, an amino group, and a nitrobenzene sulfonamide moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Sulfonamide Formation: The sulfonamide moiety is typically formed by reacting a sulfonyl chloride with an amine.

    Nitration: The nitro group can be introduced through nitration, using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-Amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group, forming aniline derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can act as a hydrogen bond acceptor. These interactions can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide is unique due to its combination of a cyclopropyl group, an amino group, and a nitrobenzene sulfonamide moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C12H17N3O4S/c1-12(8-13,9-2-3-9)14-20(18,19)11-6-4-10(5-7-11)15(16)17/h4-7,9,14H,2-3,8,13H2,1H3

InChI Key

OGLIBIKTAPZFKH-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1CC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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